molecular formula C15H13FN2O4S B5470209 4-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B5470209
M. Wt: 336.3 g/mol
InChI Key: BUFOTSRUEQMZAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoxalinone core, followed by the introduction of the sulfonyl group and the 3-fluoro-4-methoxyphenyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxalinone ring, a sulfonyl group, and a 3-fluoro-4-methoxyphenyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The quinoxalinone core, the sulfonyl group, and the 3-fluoro-4-methoxyphenyl group could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role in determining its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed analysis of its properties, and investigations into its potential uses .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-22-14-7-6-10(8-11(14)16)23(20,21)18-9-15(19)17-12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFOTSRUEQMZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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